N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
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Description
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C27H23F2N5O2S and its molecular weight is 519.57. The purity is usually 95%.
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Scientific Research Applications
Cellular Proliferation in Tumors
One application of related compounds involves assessing cellular proliferation in tumors. A study by Dehdashti et al. (2013) evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation with a cellular proliferative marker in patients with newly diagnosed malignant neoplasms. The compound showed promise for evaluating the proliferative status of solid tumors, demonstrating significant correlation with Ki-67, a marker for proliferation (Dehdashti et al., 2013).
Antimicrobial Activity
Another area of application is in antimicrobial activity. Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs, showing potential as antimicrobial agents. These compounds exhibited remarkable in vitro antimicrobial potency against both Gram-positive and Gram-negative bacteria (Desai et al., 2013).
Synthesis of Complex Molecules
Compounds with dihydroquinolin-1(2H)-yl structures are also crucial in the synthesis of complex molecules. A practical and scalable synthetic route was developed for YM758 monophosphate, a potent If channel inhibitor, highlighting the importance of these compounds in medicinal chemistry synthesis routes (Yoshida et al., 2014).
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N5O2S/c28-20-10-12-22(13-11-20)34-24(16-30-26(36)19-6-3-8-21(29)15-19)31-32-27(34)37-17-25(35)33-14-4-7-18-5-1-2-9-23(18)33/h1-3,5-6,8-13,15H,4,7,14,16-17H2,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOABWURBUZEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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